
2-(3-Methylisoxazol-5-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylisoxazol-5-yl)acetohydrazide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylisoxazol-5-yl)acetohydrazide typically involves the reaction of 3-methylisoxazole with acetohydrazide. One common method is the (3 + 2) cycloaddition reaction, which is carried out under mild basic conditions using sodium bicarbonate (NaHCO₃) at ambient temperature . This reaction is regioselective and produces 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These eco-friendly methods are crucial for large-scale production and ensure the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylisoxazol-5-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction often involves nucleophilic substitution where reagents like alkyl halides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(3-Methylisoxazol-5-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(3-Methylisoxazol-5-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain . The compound may also interact with other biological targets, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor.
4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole: Known for its antibacterial and antifungal activities.
Uniqueness
2-(3-Methylisoxazol-5-yl)acetohydrazide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-(3-methyl-1,2-oxazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-4-2-5(11-9-4)3-6(10)8-7/h2H,3,7H2,1H3,(H,8,10) |
Clé InChI |
JATRHRLUPRIDCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B1499564.png)
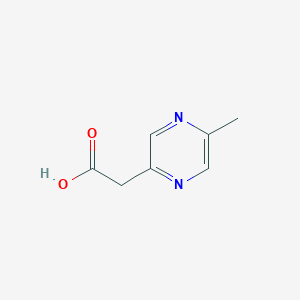

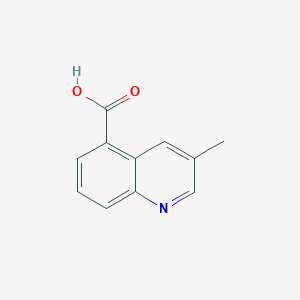

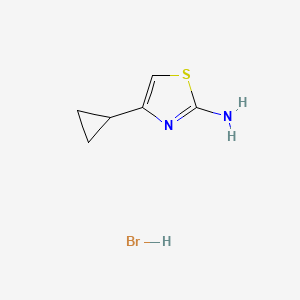
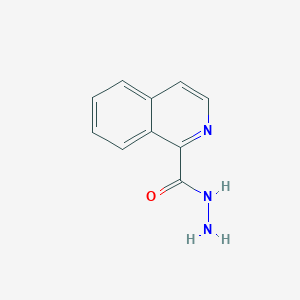



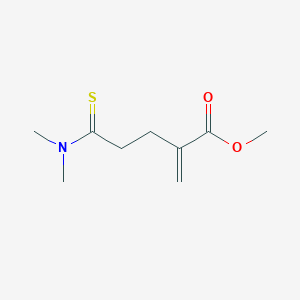

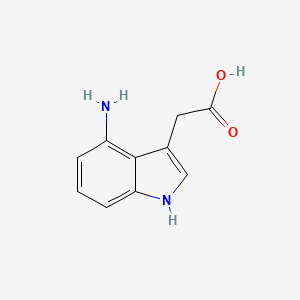
![2-Aminofuro[2,3-d]oxazol-6-ol](/img/structure/B1499591.png)
